![molecular formula C25H23N3O2 B496740 N-{[1,1'-BIPHENYL]-2-YL}-2-ACETAMIDO-3-(1H-INDOL-3-YL)PROPANAMIDE](/img/structure/B496740.png)
N-{[1,1'-BIPHENYL]-2-YL}-2-ACETAMIDO-3-(1H-INDOL-3-YL)PROPANAMIDE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(acetylamino)-N-[1,1’-biphenyl]-2-yl-3-(1H-indol-3-yl)propanamide is a complex organic compound with a unique structure that combines an indole ring, a biphenyl group, and an acetylamino moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(acetylamino)-N-[1,1’-biphenyl]-2-yl-3-(1H-indol-3-yl)propanamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the indole derivative, followed by the introduction of the biphenyl group and the acetylamino moiety. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
2-(acetylamino)-N-[1,1’-biphenyl]-2-yl-3-(1H-indol-3-yl)propanamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
科学研究应用
2-(acetylamino)-N-[1,1’-biphenyl]-2-yl-3-(1H-indol-3-yl)propanamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-(acetylamino)-N-[1,1’-biphenyl]-2-yl-3-(1H-indol-3-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 2-(acetylamino)-3-(1H-indol-3-yl)propanoic acid
- 3-(1H-indol-5-yl)-1,2,4-oxidizable derivatives
Uniqueness
2-(acetylamino)-N-[1,1’-biphenyl]-2-yl-3-(1H-indol-3-yl)propanamide is unique due to its combination of an indole ring, a biphenyl group, and an acetylamino moiety. This unique structure imparts specific chemical and biological properties that differentiate it from similar compounds. For example, the presence of the biphenyl group may enhance its ability to interact with hydrophobic regions of biological macromolecules, while the acetylamino moiety may influence its solubility and reactivity.
属性
分子式 |
C25H23N3O2 |
|---|---|
分子量 |
397.5g/mol |
IUPAC 名称 |
2-acetamido-3-(1H-indol-3-yl)-N-(2-phenylphenyl)propanamide |
InChI |
InChI=1S/C25H23N3O2/c1-17(29)27-24(15-19-16-26-22-13-7-5-12-21(19)22)25(30)28-23-14-8-6-11-20(23)18-9-3-2-4-10-18/h2-14,16,24,26H,15H2,1H3,(H,27,29)(H,28,30) |
InChI 键 |
HGWMJIRPGPPWJK-UHFFFAOYSA-N |
SMILES |
CC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC3=CC=CC=C3C4=CC=CC=C4 |
规范 SMILES |
CC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC3=CC=CC=C3C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{3-[(4-benzoylpiperazin-1-yl)sulfonyl]phenyl}-3-cyclohexylpropanamide](/img/structure/B496657.png)
![Cyclopentyl 2-({[4-(methylsulfanyl)phenyl]sulfonyl}amino)benzoate](/img/structure/B496658.png)
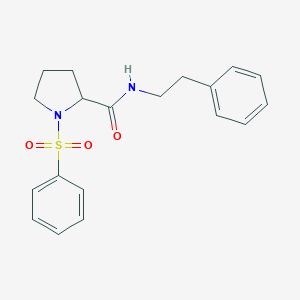
![N-[2-(3,4-dimethoxyphenyl)-3-phenylpropyl]-3,4-dimethoxybenzamide](/img/structure/B496661.png)
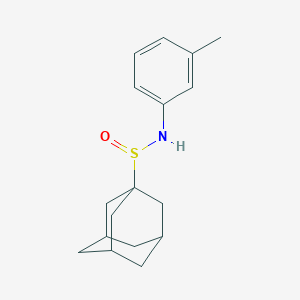
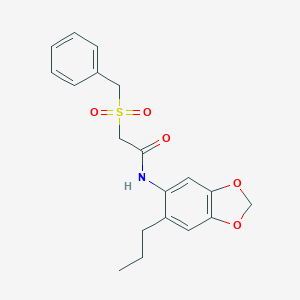
![2-[(Methylamino)carbonyl]benzyl 2-thiophenecarboxylate](/img/structure/B496665.png)
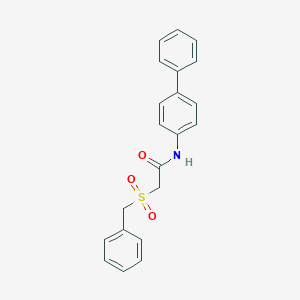
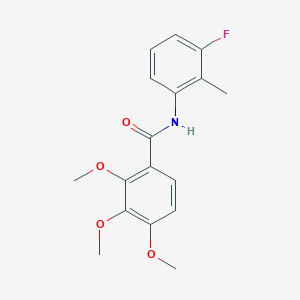
![2,3,4-trimethoxy-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B496670.png)

![N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-[(3-methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B496673.png)

![2-(1-adamantyl)-N-(3-{[(dimethylamino)sulfonyl]amino}phenyl)acetamide](/img/structure/B496678.png)
